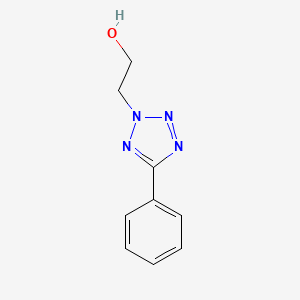

2h-Tetrazole-2-ethanol, 5-phenyl-

Description

Overview of Tetrazole Chemistry and its Broad Significance in Heterocyclic Science

Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. bohrium.comwikipedia.org First synthesized in 1885, these molecules exist in two tautomeric forms and are classified based on their substituents. bohrium.com The high nitrogen content of the tetrazole ring imparts unique properties, including metabolic stability and advantageous physicochemical characteristics, which have led to a wide array of applications in medicinal chemistry, biochemistry, and materials science. bohrium.commdpi.com

A crucial aspect of tetrazole chemistry is the ability of the tetrazole group to act as a bioisostere for carboxylic acids. bohrium.com This mimicry of the carboxylate group, due to similar pKa values and deprotonation at physiological pH, enhances the pharmacological properties of tetrazole-containing compounds. taylorandfrancis.comchalcogen.ro Consequently, numerous FDA-approved drugs, such as the antihypertensive medication losartan, incorporate a tetrazole ring. taylorandfrancis.commdpi.com The metabolic stability and the capacity for the tetrazole ring to engage in various biological interactions have solidified its importance in drug design and development. researchgate.netacs.org

Structural Characteristics and Unique Attributes of the 2H-Tetrazole-2-ethanol, 5-phenyl- Scaffold

The substitution pattern is critical to its chemical behavior. The attachment of the substituent at the N2 position of the tetrazole ring is a key structural feature. In general, for 5-substituted tetrazoles, the equilibrium between the 1H and 2H tautomers is influenced by factors such as the solvent, the nature of the substituent at the 5-position, and intermolecular interactions. mdpi.com The presence of the ethanol (B145695) group introduces a hydroxyl functional group, which can participate in hydrogen bonding and other chemical reactions.

Table 1: Physicochemical Properties of 2H-Tetrazole-2-ethanol, 5-phenyl- and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2H-Tetrazole-2-ethanol, 5-phenyl- | C9H10N4O | 190.20 | 399.8 at 760 mmHg | 1.33 |

| 2-Ethyl-5-phenyl-2H-tetrazole | C9H10N4 | 174.21 | Not Available | Not Available |

| 2H-Tetrazole-5-ethanol | C3H6N4O | 114.11 | 359.9 at 760 mmHg | 1.467 |

This table presents a comparison of the physicochemical properties of 2H-Tetrazole-2-ethanol, 5-phenyl- with structurally related tetrazole derivatives. Data sourced from various chemical databases. chemsrc.comchemsrc.comuni.lu

Historical Context and Evolution of Academic Interest in 2H-Tetrazole-2-ethanol, 5-phenyl- Derivatives

While the first tetrazole was synthesized in 1885, significant interest in this class of heterocycles grew considerably from the 1950s onwards. researchgate.net The development of synthetic methodologies has been a continuous area of research. Initially, the synthesis of tetrazoles often involved the use of hydrazoic acid with organic cyanides, but due to the toxic and explosive nature of these reagents, safer and more efficient catalytic methods have been developed. bohrium.com

Academic interest in 2H-tetrazole derivatives, including those with a 5-phenyl substituent, has been driven by their potential applications. The synthesis of 5-phenyl-2H-tetrazole can be achieved from benzonitrile (B105546) and sodium azide (B81097). lnu.edu.ua The subsequent alkylation of the tetrazole ring to introduce substituents at the N2 position has been a subject of study. For instance, reactions of 5-substituted tetrazoles with alcohols or olefins in acidic media have been shown to selectively yield 2-substituted tetrazoles. core.ac.uk The evolution of synthetic techniques, such as the use of palladium-catalyzed cross-coupling reactions, has further expanded the ability to create diverse libraries of 1,5-disubstituted tetrazoles for various research applications. nih.gov

Current Research Landscape and Emerging Trends in the Study of 2H-Tetrazole-2-ethanol, 5-phenyl-

The current research landscape for 2H-Tetrazole-2-ethanol, 5-phenyl- and its derivatives is vibrant and expanding. A significant area of focus remains in medicinal chemistry, where the tetrazole moiety is explored for its potential in developing new therapeutic agents. researchgate.net Researchers are actively synthesizing and evaluating novel tetrazole derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chalcogen.roresearchgate.net

A notable trend is the investigation of these compounds as inhibitors of specific enzymes. For example, derivatives of 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine have been studied as inhibitors of amine oxidase, copper containing (AOC3). d-nb.info Furthermore, the synthesis of 1,5-diaryl substituted tetrazoles as potent antiproliferative agents and tubulin polymerization inhibitors highlights the ongoing efforts to develop new anticancer drugs. nih.gov The development of efficient and environmentally friendly synthetic methods, such as multicomponent reactions and the use of novel catalysts, is also a key area of current research. rsc.org The ability to create complex molecular architectures based on the 2H-tetrazole-2-ethanol, 5-phenyl- scaffold continues to drive innovation in the field.

Structure

3D Structure

Properties

CAS No. |

93742-43-9 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |

InChI |

InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |

InChI Key |

LITBYKKQPNBEPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCO |

Canonical SMILES |

CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2h Tetrazole 2 Ethanol, 5 Phenyl and Its Analogues

Direct Synthesis Approaches to the Core 2H-Tetrazole-2-ethanol, 5-phenyl- Structure

Direct synthesis methods aim to construct the 2H-tetrazole-2-ethanol, 5-phenyl- framework in a streamlined manner. These approaches often involve cycloaddition reactions to form the tetrazole ring, followed by or concurrent with the attachment of the ethanol (B145695) substituent.

[3+2] Cycloaddition Reactions from Nitrile Precursors with Azides

A cornerstone in the synthesis of tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netacs.org This method is widely employed for the formation of the 5-substituted tetrazole core. researchgate.netacs.org The reaction involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. researchgate.netthieme-connect.com For the synthesis of the 5-phenyl derivative, benzonitrile (B105546) serves as the nitrile precursor.

To enhance the efficiency and reaction rates of the [3+2] cycloaddition, various catalysts are employed. Ammonium chloride (NH₄Cl) is a commonly used catalyst in conjunction with sodium azide (NaN₃). chalcogen.ro This combination is effective in promoting the cycloaddition of nitriles to form 5-substituted-1H-tetrazoles. rsc.org The reaction is often carried out in a suitable solvent like dimethylformamide (DMF). chalcogen.ro

Heterogeneous catalysts have also gained attention due to their potential for easier separation and reusability. For instance, a cobalt-nickel/iron oxide (Co-Ni/Fe₂O₃) nanocatalyst has been reported for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. Other catalysts, such as lead chloride (PbCl₂), have also been shown to be effective for this transformation. academie-sciences.fr The use of such catalysts can offer advantages in terms of reaction conditions and product yields. academie-sciences.fr

| Nitrile Precursor | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | 120 | Good to Excellent | rsc.org |

| Various Nitriles | Sodium Azide | Co-Ni/Fe₂O₃ | - | - | - | |

| Benzonitrile | Sodium Azide | Lead Chloride | DMF | 120 | Excellent | academie-sciences.fr |

The choice of solvent significantly influences the outcome of the [3+2] cycloaddition reaction. Highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used and often lead to excellent yields of the tetrazole product. semanticscholar.orgacademie-sciences.fr DMF is often preferred due to its easier workup compared to DMSO. semanticscholar.org

The reaction can also be performed in other solvents such as ethanol and water. academie-sciences.frprepchem.com Aqueous media have been explored as a more environmentally friendly alternative to organic solvents. academie-sciences.fr The use of water can sometimes lead to enhanced reaction rates and yields. academie-sciences.fr The acidity constants of tetrazole compounds have been studied in various aqueous-organic solvent mixtures, including methanol, ethanol, DMF, and DMSO, revealing that the pKa values generally increase with a higher proportion of the organic solvent. researchgate.net

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | Ammonium Chloride | 120 | Excellent | rsc.org |

| DMSO | Cuttlebone | 110 | High | researchgate.net |

| Ethanol (90%) | Sodium Hydroxide | - | 92 | prepchem.com |

| Water | - | - | - | academie-sciences.fr |

Thermal methods for tetrazole synthesis involve heating the reactants, often without a catalyst. researchgate.net Thermolysis of geminal diazides has been reported as a route to tetrazole derivatives. researchgate.net Some 2H-tetrazoles, particularly those with electron-withdrawing substituents, can undergo thermal decomposition. nih.gov However, for the synthesis of the core tetrazole ring, thermal cycloaddition of nitriles and azides can be a viable, albeit sometimes harsh, method.

Reactions Involving 2-((Trimethylsilyl)methyl)-2H-tetrazoles and Carbonyl Compounds

An alternative approach to synthesizing 2H-tetrazole-2-ethanol derivatives involves the reaction of a pre-formed 2-((trimethylsilyl)methyl)-2H-tetrazole with a carbonyl compound. clockss.org This method allows for the direct introduction of the hydroxyethyl (B10761427) side chain.

The reaction of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole with an aldehyde, such as benzaldehyde, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the corresponding 2-(2-hydroxyethyl)-2H-tetrazole derivative. clockss.org This reaction provides a straightforward method for obtaining the target compound. clockss.org The reaction is typically carried out in a dry solvent like N-methyl-2-pyrrolidone (NMP) at a moderate temperature. clockss.org

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | DBU | NMP | 35 | - | clockss.org |

Stereoselective Aspects of Carbonyl Additions

The introduction of stereocenters in the synthesis of tetrazole derivatives is critical for developing chiral molecules with specific biological activities. Stereoselectivity in reactions involving carbonyl groups is a well-explored avenue to achieve this.

A notable example is the diastereoselective synthesis of α-hydrazine tetrazoles through a Ugi four-component reaction (UT-4CR). This reaction, involving cyclic ketones, hydrazides, isocyanides, and trimethylsilyl (B98337) azide, can produce α-hydrazine tetrazoles with a diastereomeric ratio of up to 4:1. X-ray crystallography has confirmed that the major diastereomer typically possesses a trans configuration. acs.org

Furthermore, photoinduced intramolecular 1,3-dipolar cycloadditions of tetrazole substrates offer another pathway for stereoselective synthesis. For instance, a tetrazole substrate synthesized via a Mitsunobu reaction can undergo efficient photoinduced cycloaddition to yield polycyclic pyrazolines. In specific cases, this process has resulted in a crude product with an 18:2 diastereomeric ratio, from which the major syn-diastereomer was isolated in high yield. mdpi.com These methods highlight the potential to construct chiral centers with a high degree of control, which is crucial for creating structurally defined tetrazole analogues. mdpi.comlookchem.com

Alternative Ring-Formation Strategies (e.g., via Hydrazone Intermediates)

While the classical approach to tetrazole synthesis involves the cycloaddition of azides with nitriles, concerns over the use of potentially explosive hydrazoic acid have spurred the development of alternative strategies. scispace.com One prominent alternative involves the use of hydrazone intermediates.

An innovative and green approach is the electrochemical [3 + 2] cycloaddition reaction between readily available azides and hydrazones. This method proceeds under metal- and oxidant-free conditions, demonstrating broad functional group compatibility and scalability. researchgate.netacs.org Another strategy involves the reaction of aromatic aldehydes with substituted hydrazines, such as methylhydrazine or benzylhydrazine. The resulting hydrazone is then treated with reagents like di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene (B57053) to facilitate the cyclization into 2,5-disubstituted tetrazoles under mild, transition-metal-free conditions. nih.gov

A more traditional, yet effective, method begins with the reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) to generate a hydrazone, which is subsequently cyclized to form the tetrazole ring, a reaction typically requiring acidic conditions. asianpubs.org These hydrazone-based methodologies provide safer and more versatile routes to the core tetrazole structure.

Derivatization Strategies for 2H-Tetrazole-2-ethanol, 5-phenyl- Analogues

Functionalization of the Tetrazole Ring System

N-Alkylation Reactions

The N-alkylation of the tetrazole ring is a fundamental strategy for derivatization, but it presents a challenge in regioselectivity due to the presence of two potential reaction sites (N-1 and N-2). The outcome of these reactions is often influenced by factors such as temperature, solvent, and the nature of the reactants. asianpubs.org Generally, higher temperatures tend to favor N-1 substitution. asianpubs.org

Several advanced methods have been developed to control this regioselectivity:

Mechanochemical Conditions : The alkylation of tetrazoles with phenacyl halides under solvent-free mechanochemical (ball milling) conditions has been shown to enhance selectivity for the N-2 regioisomer. The choice of grinding auxiliary plays a crucial role in determining the yield and regioisomeric ratio. asianpubs.orgorganic-chemistry.org

Radical-Induced Alkylation : A metal-free protocol using Bu4NI as a catalyst and organic peroxides or peresters as alkylating agents provides high regioselectivity for N-2 substitution under mild conditions. researchgate.net

Mitsunobu Conditions : The use of Mitsunobu conditions for the alkylation of tetrazoles with alcohols is particularly effective for installing secondary alkyl groups, often resulting in higher yields compared to base-promoted reactions with alkyl halides and facilitating the creation of chiral centers. mdpi.comlookchem.com

These varied approaches provide a robust toolkit for the selective functionalization of the tetrazole nitrogen atoms.

| Alkylation Method | Key Features | Selectivity | Relevant Compounds |

| Mechanochemical | Solid-state, solvent-free, uses grinding auxiliary. | Favors N-2 regioisomer. | Cenobamate |

| Radical-Induced | Metal-free, uses Bu4NI catalyst and peroxides. | High regioselectivity for N-2. | N/A |

| Mitsunobu Reaction | Uses alcohols, superior for secondary alkyl groups. | High regioselectivity for N-2. | 2-alkyl-5-(methylthio)tetrazoles |

N-Acylation and Hydrazide Formation

N-acylation is another key transformation for modifying the tetrazole ring, leading to the formation of N-acyl tetrazoles which are valuable intermediates themselves. For instance, 5-phenyl tetrazole can be acetylated using acetic anhydride (B1165640) in the presence of sulfuric acid. researchgate.net A metal- and base-free, one-pot method for synthesizing 2,5-diaryl 1,3,4-oxadiazoles involves the N-acylation of aryl tetrazoles with aldehydes, promoted by di-tert-butyl peroxide (DTBP), followed by a thermal rearrangement. N-acyl tetrazoles can also serve as selective acylating agents for other molecules, such as nucleosides.

The resulting acylated tetrazoles can be further derivatized to form hydrazides. A common route involves the preparation of an ester intermediate, such as ethyl 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetate, which is then reacted with hydrazine (B178648) to yield the corresponding acetohydrazide. These tetrazolyl hydrazides can be subsequently condensed with various aldehydes to produce a wide array of acyl-hydrazone derivatives. The Ugi-azide multicomponent reaction is another powerful tool for accessing acylhydrazines bearing 1,5-disubstituted tetrazoles.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Acylation | Acetic anhydride, H₂SO₄ | N-acetyl tetrazole |

| N-Acylation/Rearrangement | Aldehydes, DTBP | 1,3,4-Oxadiazoles |

| Hydrazide Formation | Ester intermediate, Hydrazine | Acetohydrazide |

| Hydrazone Formation | Hydrazide, Aromatic aldehydes | Acyl-hydrazone |

| Ugi-Azide Reaction | Hydrazides, Aldehydes, Isocyanides, TMSN₃ | Acylhydrazino-tetrazoles |

Cross-Coupling Methodologies for Aryl Substitutions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryls and other complex molecules. The reaction typically involves a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide.

In the context of tetrazole synthesis, the Suzuki coupling is instrumental for introducing or modifying aryl substituents at the C-5 position. The synthesis of 1,5-diaryltetrazoles can be achieved through the Suzuki-Miyaura coupling of 5-chloro-1-phenyl-tetrazole with various functionalized arylboronic acids. researchgate.net This reaction often requires robust catalytic systems, such as those using SPhos or RuPhos ligands with a palladium acetate (B1210297) precursor, to overcome the challenges posed by the electron-rich nature of the chlorotetrazole substrate. researchgate.net

A modular one-pot, two-step protocol combining a Suzuki coupling with a subsequent hydrogenolysis has been developed for the synthesis of 2,5-diaryltetrazoles. This begins with the coupling of 1-benzyl-5-bromo-1H-tetrazole with an arylboronic acid, followed by debenzylation. organic-chemistry.org Direct C-H arylation, a related cross-coupling strategy, has also been successfully applied to 1-substituted tetrazoles using a Pd/Cu co-catalytic system to install aryl groups at the C-5 position, avoiding the need for pre-halogenated tetrazoles. lookchem.comasianpubs.org

Modifications at the Ethanol Side Chain

The ethanol side chain of 2H-Tetrazole-2-ethanol, 5-phenyl- offers a versatile platform for structural modifications, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Oxidation and Reduction of the Hydroxyl Group

The hydroxyl group on the ethanol side chain can be readily oxidized or reduced to introduce new functionalities. Oxidation reactions can convert the primary alcohol into an aldehyde or a carboxylic acid, providing intermediates for further derivatization. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. Conversely, reduction of the tetrazole ring can be achieved using reagents like lithium aluminum hydride, leading to different classes of tetrazole derivatives.

Substitution Reactions on the Ethanol Moiety

Substitution reactions on the ethanol moiety allow for the introduction of various functional groups, significantly expanding the chemical space of accessible analogues. The hydroxyl group can be replaced by a range of nucleophiles, leading to the formation of ethers, amines, and other derivatives. These modifications can profoundly influence the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical determinants of its biological activity. For instance, the synthesis of various 2,5-disubstituted tetrazoles has been achieved through regioselective N2-arylation using arylboronic acids or diaryliodonium salts. organic-chemistry.org

Esterification and Amidation of the Hydroxyl Group

The hydroxyl group of 2H-Tetrazole-2-ethanol, 5-phenyl- can undergo esterification and amidation to produce a wide array of derivatives. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For example, the reaction of 5-phenyl tetrazole with acetic anhydride yields 5-phenyl 1-acetyl tetrazole. chalcogen.rochalcogen.ro Amidation reactions, on the other hand, involve the conversion of the hydroxyl group into an amine, followed by reaction with a carboxylic acid or its derivative. These reactions are crucial for creating compounds with tailored pharmacokinetic properties. rug.nlacs.orgnih.gov

A study on the synthesis of hydrazide derivatives involved the reaction of phenyltetrazole with ethyl 7-bromoheptanoate, followed by hydrazinolysis to yield the corresponding hydrazide. d-nb.info This highlights a method for extending and functionalizing the side chain.

Mannich Base Condensation for Hybrid Structures

The Mannich reaction is a powerful tool for the synthesis of complex molecules, and it has been successfully employed to create hybrid structures incorporating the 2H-tetrazole-2-ethanol, 5-phenyl- scaffold. This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. researchgate.net In the context of tetrazole synthesis, Mannich base condensation allows for the introduction of an aminomethyl group, leading to the formation of novel derivatives. nih.govmdpi.com These reactions can be facilitated by ultrasonication, which often leads to shorter reaction times and higher yields. nih.gov The resulting Mannich bases have shown potential as antimicrobial and cytotoxic agents. nih.gov

Process Intensification and Green Chemistry in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemical manufacturing. Process intensification and green chemistry principles are at the forefront of this movement, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Ultrasonication-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a valuable green chemistry tool for accelerating organic reactions. researchgate.net In the synthesis of tetrazole derivatives, ultrasonication has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. ijacskros.comnih.gov For instance, the synthesis of tetrazole-linked pyrazoline derivatives was achieved with high yields in a much shorter time frame under ultrasound irradiation. nih.gov This technique promotes the formation of reactive intermediates and enhances mass transfer, leading to more efficient and environmentally friendly synthetic processes. researchgate.net The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including triazole/tetrazole hybrids and pyrazoline/isoxazoline derivatives. ijacskros.comnih.gov

Catalyst Recyclability and Solvent Recovery Methodologies

The reusability of catalysts and the recovery of solvents are critical aspects of sustainable chemical synthesis. In the context of producing 5-substituted-1H-tetrazoles, which are precursors to compounds like 2H-tetrazole-2-ethanol, 5-phenyl-, significant progress has been made in developing heterogeneous catalytic systems that can be easily separated from the reaction mixture and reused.

Several types of recyclable catalysts have been investigated for the synthesis of 5-substituted tetrazoles. These include:

Magnetic Nanoparticles: These catalysts, such as Fe₃O₄-based nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet. tandfonline.com For instance, a novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(II), has been shown to be an efficient catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles. rsc.org This catalyst demonstrated high yields (89–98%) and could be reused for multiple cycles with only a slight decrease in activity. rsc.org Similarly, a nickel complex supported on Fe₃O₄@SBTU has been reported as a recoverable nanocatalyst for the synthesis of 5-substituted 1H-tetrazoles, emphasizing its operational simplicity and environmental friendliness. tandfonline.com Another example is a copper(II) complex supported on silica-coated iron oxide magnetic nanoparticles, which also demonstrated effective catalytic activity and reusability. researchgate.net

Polymer-Supported Catalysts: Polystyrene-bound AlCl₃ has been developed as a heterogeneous catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. rsc.orgelsevierpure.com This catalyst allows for a simple work-up procedure and produces tetrazoles in reasonable yields. rsc.org

Biopolymer-Supported Catalysts: A chitosan-derived magnetic ionic liquid has been used as a recyclable biopolymer-supported catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org This method is noted for its environmental friendliness and the reusability of the catalyst. rsc.org Cuttlebone, a natural biopolymer, has also been used as a low-cost, heterogeneous catalyst that can be easily removed by filtration and reused multiple times. scispace.com

Metal-Organic Frameworks (MOFs): A Ni–ascorbic acid MOF has been shown to be a recyclable catalyst for tetrazole synthesis, providing high yields and short reaction times. The catalyst was easily separated and reused up to five times. rsc.org

Other Heterogeneous Catalysts: Other recyclable catalysts include cobalt complexes on modified boehmite nanoparticles, which can be reused up to six times without significant loss of activity. nih.gov Diisopropylethylammonium acetate (DIPEAc) has been described as an efficient and recyclable catalyst, offering mild reaction conditions and easy workup. figshare.com

Solvent recovery is often integrated into the work-up procedure following catalyst removal. A common method involves reduced-pressure distillation of the filtrate to recover the solvent for potential reuse. google.com

Table 1: Recyclability of Various Catalysts in the Synthesis of 5-Phenyl-1H-tetrazole

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (1st Run) | Yield (%) (After several runs) | Number of Runs | Reference |

| Co-(PYT)₂@BNPs | DMF | 100 | 2 | 98 | ~90 | 6 | nih.gov |

| AlFe₂O₄–MWCNT–TEA–Ni(II) | DMF | 50 | 1 | 98 | >90 | 5 | rsc.org |

| Ni–ascorbic acid MOF | Water | 80 | 0.5 | 96 | Not specified for 5-phenyl-1H-tetrazole | 5 | rsc.org |

| Cuttlebone | DMSO | 110 | 1 | 95 | ~90 | 6 | scispace.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal.

Several studies have reported the successful synthesis of tetrazole derivatives under solvent-free conditions:

Heterogeneous Catalysis: The use of polystyrene-bound AlCl₃ allows for a simple, solvent-free procedure for the synthesis of aryl-substituted tetrazoles. rsc.orgelsevierpure.com The reaction proceeds by grinding the reactants with the catalyst. researchgate.net Similarly, the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved using sodium borosilicate glass-supported silver nanoparticles (Ag NPs) as a heterogeneous catalyst under solvent-free conditions. acs.org

Microwave and Ultrasound Assistance: Ultrasound irradiation has been employed for a one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles under solvent- and catalyst-free conditions, achieving high yields in a short reaction time of 15 minutes. benthamdirect.com

Use of Ionic Liquids as Reagents: A catalyst-free and solvent-free synthesis of 5-substituted 1H-tetrazoles has been reported using the ionic liquid choline (B1196258) azide as an effective and recyclable azide source. thieme-connect.com

These solvent-free methods often offer advantages such as shorter reaction times, simpler work-up procedures, and higher purity of the final products. researchgate.net

Table 2: Comparison of Solvent-Free Methods for Tetrazole Synthesis

| Method | Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

| Grinding | Polystyrene-bound AlCl₃ | 50 °C | 10-15 min | Reasonable | rsc.orgresearchgate.net |

| Ultrasound Irradiation | None | Room Temperature | 15 min | High | benthamdirect.com |

| Thermal | Ag/Sodium Borosilicate Nanocomposite | 120 °C | 3 h | Good to Excellent | acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 2h Tetrazole 2 Ethanol, 5 Phenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms in 2H-Tetrazole-2-ethanol, 5-phenyl- can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2H-Tetrazole-2-ethanol, 5-phenyl-, five distinct signals are expected. The analysis draws predictive insights from structurally similar compounds, such as methyl 2-(5-phenyl-2H-tetrazole-2-yl)acetate. researchgate.net

The protons of the phenyl group are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The protons ortho to the tetrazole ring would likely appear further downfield due to the electron-withdrawing nature of the heterocycle. A multiplet integrating to three protons (for the meta and para positions) would likely be observed around δ 7.56–7.59 ppm, while a multiplet for the two ortho protons would be expected around δ 8.06–8.10 ppm. researchgate.net

The ethanol (B145695) substituent introduces two aliphatic signals. The two protons on the carbon adjacent to the tetrazole nitrogen (N-CH₂) would be deshielded and are predicted to appear as a triplet. The two protons on the carbon bearing the hydroxyl group (-CH₂-OH) would also appear as a triplet, coupled to the N-CH₂ protons. A broad singlet corresponding to the hydroxyl proton (-OH) is also anticipated, though its chemical shift can vary depending on solvent and concentration.

Expected ¹H NMR Data:

Aromatic Protons (ortho): Multiplet, ~δ 8.1 ppm (2H)

Aromatic Protons (meta, para): Multiplet, ~δ 7.6 ppm (3H)

N-CH₂ Protons: Triplet, ~δ 4.5-4.8 ppm (2H)

O-CH₂ Protons: Triplet, ~δ 3.9-4.2 ppm (2H)

OH Proton: Broad Singlet, variable shift (1H)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | ~8.1 | Multiplet | 2H |

| Aromatic (meta, para-H) | ~7.6 | Multiplet | 3H |

| N-CH₂ | ~4.7 | Triplet | 2H |

| O-CH₂ | ~4.0 | Triplet | 2H |

| OH | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2H-Tetrazole-2-ethanol, 5-phenyl-, seven distinct carbon signals are predicted: four for the phenyl ring, one for the tetrazole ring, and two for the ethanol side chain. The chemical shifts provide insight into the electronic environment of each carbon. ksu.edu.salibretexts.org

The carbon atom of the tetrazole ring is expected to be significantly downfield, typically appearing around δ 164-165 ppm. researchgate.netmdpi.com The phenyl carbons will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (attached to the tetrazole) and the para-carbon chemical shifts will be distinct from the ortho- and meta-carbons. The carbon atoms of the ethanol group will appear in the aliphatic region, with the carbon attached to the oxygen (-CH₂OH) being more deshielded (further downfield) than the carbon attached to the nitrogen (N-CH₂).

Expected ¹³C NMR Data:

Tetrazole Ring Carbon (C5): ~δ 164.5 ppm

Aromatic Carbons: ~δ 126-132 ppm (four signals)

N-CH₂ Carbon: ~δ 50-55 ppm

O-CH₂ Carbon: ~δ 60-65 ppm

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole Ring (C5) | ~164.5 |

| Aromatic (C-para) | ~131.5 |

| Aromatic (C-meta) | ~129.9 |

| Aromatic (C-ortho) | ~127.0 |

| Aromatic (C-ipso) | ~126.8 |

| O-CH₂ | ~62.0 |

| N-CH₂ | ~53.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For 2H-Tetrazole-2-ethanol, 5-phenyl-, a key cross-peak would be observed between the N-CH₂ and O-CH₂ signals, confirming the ethanol fragment's connectivity. Correlations between the adjacent aromatic protons would also be visible, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It would definitively link the proton signal at ~4.7 ppm to the carbon signal at ~53.5 ppm (N-CH₂) and the proton signal at ~4.0 ppm to the carbon at ~62.0 ppm (O-CH₂). It would also correlate the aromatic proton signals to their respective phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule. Key expected correlations for 2H-Tetrazole-2-ethanol, 5-phenyl- would include:

A correlation from the N-CH₂ protons (~δ 4.7 ppm) to the tetrazole ring carbon (~δ 164.5 ppm), confirming the attachment of the ethanol side chain to the nitrogen of the tetrazole ring.

Correlations from the ortho-protons of the phenyl ring (~δ 8.1 ppm) to the tetrazole ring carbon (~δ 164.5 ppm), confirming the phenyl group's position at C5 of the tetrazole.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of 2H-Tetrazole-2-ethanol, 5-phenyl- would display several characteristic absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. This is one of the most prominent signals in an alcohol's IR spectrum. utdallas.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) appear as stronger bands just below 3000 cm⁻¹.

C=N and N=N Stretches: The tetrazole ring contains C=N and N=N bonds. These heterocyclic stretching vibrations are expected to produce medium to weak intensity bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1150 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Chain (-CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Tetrazole Ring | C=N / N=N Stretch | 1400 - 1600 | Medium to Weak |

| Alcohol (-C-O) | C-O Stretch | 1050 - 1150 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in 2H-Tetrazole-2-ethanol, 5-phenyl- is the phenyl-tetrazole system. The spectrum is expected to show absorption bands corresponding to π → π* transitions. Based on data for similar 5-phenyl-2H-tetrazole derivatives, strong absorption bands are anticipated. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows a strong absorption maximum (λ_max) at 274 nm. mdpi.com It is therefore highly probable that 2H-Tetrazole-2-ethanol, 5-phenyl- would exhibit a primary absorption band in a similar region, likely between 260 and 280 nm, characteristic of the conjugated aromatic and heterocyclic ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of tetrazole derivatives. Through ionization and subsequent fragmentation, it provides a molecular fingerprint that confirms the compound's identity and substitution pattern.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2H-Tetrazole-2-ethanol, 5-phenyl-. By measuring the mass-to-charge ratio (m/z) with high precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2H-Tetrazole-2-ethanol, 5-phenyl- (molecular formula C₉H₁₀N₄O), the expected exact mass of the protonated molecule [M+H]⁺ would be determined. Research on analogous 2,5-disubstituted tetrazoles, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has demonstrated the power of HRMS in confirming compound identity. researchgate.netmdpi.com

A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile elimination of a molecule of dinitrogen (N₂) from the tetrazole ring upon ionization. mdpi.com This neutral loss is a key diagnostic feature. In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion is isolated and fragmented, allowing for the observation of daughter ions. For the title compound, this would involve the loss of N₂, resulting in a significant fragment ion. Further fragmentation could involve the side chain.

Table 1: Predicted HRMS Data for 2H-Tetrazole-2-ethanol, 5-phenyl-

| Ion/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₄O]⁺ | 191.0927 |

Note: The data in this table is calculated based on the chemical formula and known fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for assessing the purity of volatile and thermally stable compounds like many tetrazole derivatives. semanticscholar.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the sample through a heated column containing a stationary phase. Components of the sample mixture are separated based on their boiling points and affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The retention time (the time taken for a compound to travel through the column) and the mass spectrum are used to identify the compound and assess its purity by detecting any potential byproducts or residual starting materials.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise positions of atoms can be determined.

Studies on analogous 2,5-disubstituted tetrazoles confirm that the tetrazole ring is a planar, aromatic system. nih.gov The analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, for instance, confirmed the N2-isomer structure and revealed that the phenyl and tetrazole rings are nearly coplanar, suggesting conjugation between the two fragments. mdpi.comnih.gov For 2H-Tetrazole-2-ethanol, 5-phenyl-, this technique would confirm the N2-substitution pattern and provide precise measurements of all bond lengths and angles within the molecule.

Table 2: Representative Bond Lengths and Angles for a 2-Aryl-5-Phenyl-2H-Tetrazole System

| Parameter | Description | Typical Value |

|---|---|---|

| N2-N3 | Bond length in tetrazole ring | ~1.32 Å |

| N4-N5 | Bond length in tetrazole ring | ~1.33 Å |

| C1-N5 | Bond length in tetrazole ring | ~1.34 Å |

| C1-Phenyl | Bond connecting phenyl and tetrazole rings | ~1.46 Å |

| N2-C(side chain) | Bond connecting N2 to the substituent | ~1.45 Å |

| C1-N2-N3 | Angle in tetrazole ring | ~108° |

Note: The data presented are typical values derived from published crystal structures of closely related 2,5-disubstituted tetrazoles. mdpi.comnih.gov

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org

For 2H-Tetrazole-2-ethanol, 5-phenyl-, several key interactions would be expected to direct the crystal packing:

Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol substituent is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonding networks, potentially involving the nitrogen atoms of the tetrazole ring of neighboring molecules.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. It is a fundamental technique used to verify the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared to the theoretically calculated values based on the proposed molecular formula.

For a sample to be considered pure, the experimental values must match the calculated values, typically within a margin of ±0.4%. For 2H-Tetrazole-2-ethanol, 5-phenyl- (C₉H₁₀N₄O), the theoretical elemental composition can be precisely calculated.

Table 3: Calculated Elemental Composition of 2H-Tetrazole-2-ethanol, 5-phenyl-

| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 56.83 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.30 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 29.47 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.41 |

| Total | | | | 190.206 | 100.00 |

This analysis serves as a final, quantitative check to confirm that the synthesized compound has the correct elemental makeup corresponding to its molecular formula. mdpi.com

Chromatographic Techniques for Separation and Purity Determination

The separation and rigorous purity assessment of 2H-Tetrazole-2-ethanol, 5-phenyl- are critical steps in its characterization and application. Chromatographic techniques are the cornerstone of this process, providing both qualitative and quantitative evaluation of the compound's purity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography are routinely employed for the analysis and purification of tetrazole derivatives.

High-Performance Liquid Chromatography (HPLC)

For the quantitative determination of purity and the identification of any process-related impurities of 2H-Tetrazole-2-ethanol, 5-phenyl-, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice due to its high resolution, sensitivity, and reproducibility. While a specific monograph for this compound is not widely published, analytical methods for structurally analogous compounds provide a robust framework for method development. For instance, the purity of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, a similar tetrazole derivative, has been successfully determined using HPLC, with reported purities of 94.86% and 95.72% in different batches tdcommons.org. Similarly, a purity of greater than 98.0% has been reported for (2-Phenyl-2H-tetrazol-5-yl)methanol using HPLC analysis, underscoring the suitability of this technique for the broader class of phenyl-tetrazole compounds tcichemicals.com.

A typical RP-HPLC method would employ a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a buffered aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. The separation can be optimized by adjusting the solvent ratio (isocratic elution) or by programming a change in the solvent composition over time (gradient elution). Detection is most commonly achieved using a UV-Vis detector set at a wavelength where the aromatic phenyl ring and the tetrazole moiety exhibit significant absorbance, typically around 254 nm.

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of 2H-Tetrazole-2-ethanol, 5-phenyl-. It is also used for the preliminary assessment of purity and to identify the appropriate solvent system for preparative column chromatography. In the synthesis of various 2,5-disubstituted tetrazoles, TLC is the standard method to track the disappearance of starting materials rsc.org.

The stationary phase is typically a silica gel plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄). The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots are visualized under UV light at 254 nm.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Chamber | Saturated with mobile phase vapor |

| Visualization | UV illumination at 254 nm |

Column Chromatography

For the purification of 2H-Tetrazole-2-ethanol, 5-phenyl- on a larger scale, column chromatography is the most frequently utilized preparative technique. This method allows for the isolation of the target compound from unreacted starting materials, reagents, and byproducts. The general procedure for purifying 2,5-disubstituted tetrazoles involves chromatography on a silica gel column rsc.org.

The stationary phase is typically silica gel of a specified mesh size (e.g., 100-200 mesh). The crude reaction mixture is loaded onto the top of the column, and an optimized eluent, often determined from prior TLC analysis, is passed through the column. The components of the mixture travel through the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (100-200 mesh) |

| Eluent System | Gradient elution with Hexane and Ethyl Acetate |

| Loading Method | Dry loading or direct application of a concentrated solution |

| Fraction Monitoring | TLC with UV visualization |

Theoretical and Computational Investigations of 2h Tetrazole 2 Ethanol, 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 2H-Tetrazole-2-ethanol, 5-phenyl-, these calculations offer a detailed view of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecules like 2H-Tetrazole-2-ethanol, 5-phenyl-. DFT methods are favored for their balance of computational cost and accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity. For 2H-Tetrazole-2-ethanol, 5-phenyl-, the analysis of its frontier molecular orbitals reveals the distribution of electron density and the likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule. The MEP map of 2H-Tetrazole-2-ethanol, 5-phenyl- would illustrate regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack.

Fukui indices are instrumental in predicting the local reactivity of different atomic sites within a molecule. These descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron. For 2H-Tetrazole-2-ethanol, 5-phenyl-, Fukui functions can pinpoint which atoms are most likely to act as electrophiles or nucleophiles, providing a more nuanced understanding of its reactivity than MEP analysis alone.

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy for certain molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally intensive, can provide benchmark data for the geometric and electronic properties of 2H-Tetrazole-2-ethanol, 5-phenyl-.

| Interaction | Stabilization Energy (kcal/mol) |

| π(C-C) -> π(C-C) in phenyl ring | 20.5 |

| n(N) -> σ(C-N) in tetrazole ring | 5.8 |

| n(O) -> σ*(C-C) in ethanol (B145695) chain | 2.1 |

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Conformational Analysis and Tautomerism Studies

Conformational analysis and tautomerism are critical for understanding the structure, stability, and reactivity of tetrazole derivatives. For 2H-Tetrazole-2-ethanol, 5-phenyl-, these aspects are particularly important in defining its interactions in biological and chemical systems.

Investigation of 1H and 2H Tetrazole Tautomeric Preferences and Equilibria

Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the 1H-tautomer is more stable in polar environments. nih.gov The substitution of a hydrogen atom with a 2-ethanol group at the 2-position, as in 2H-Tetrazole-2-ethanol, 5-phenyl-, precludes the tautomeric equilibrium that would exist in the unsubstituted 5-phenyltetrazole. However, understanding the factors that govern this equilibrium in the parent compound provides insight into the inherent stability of the 2H-substituted isomer.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers. researchgate.netijsr.net For 5-substituted tetrazoles, the nature of the substituent at the C5 position can influence the tautomeric preference. Electron-withdrawing groups tend to favor the 2H-form, while electron-donating groups can shift the equilibrium towards the 1H-form. researchgate.net The phenyl group is considered in this context, and its electronic effects are a key determinant of the tautomeric landscape.

A study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, a compound structurally similar to 2H-Tetrazole-2-ethanol, 5-phenyl-, confirmed through X-ray crystallography that the compound exists as the 2-tautomeric form in the solid state. unlp.edu.ar This provides strong evidence that the 2H-isomer is a stable and accessible form for N-substituted 5-phenyltetrazoles.

Table 1: Tautomeric Preferences of 5-Substituted Tetrazoles

| Substituent at C5 | Favored Tautomer (Gas Phase) | Favored Tautomer (Polar Solvent) | Reference |

| Phenyl | 2H | 1H | researchgate.netnih.gov |

| Electron-withdrawing | 2H | 1H | researchgate.net |

| Electron-donating | 1H/2H (substituent dependent) | 1H | researchgate.net |

Energetic Stability and Interconversion Barriers between Tautomeric Forms

The energetic stability of the 1H and 2H tautomers of 5-phenyltetrazole has been a subject of computational investigation. High-level ab initio molecular orbital calculations have been used to determine the relative energies of the tautomers and the energy barrier for their interconversion. sci-hub.se

For the parent tetrazole, the 2H-tautomer is the more stable form in the gas phase. sci-hub.se The energy barrier for the unimolecular researchgate.netresearchgate.net hydrogen shift to interconvert the 1H and 2H tautomers is computationally predicted to be high, on the order of 50-70 kcal/mol. researchgate.net This high barrier suggests that uncatalyzed interconversion is slow. However, it has been shown that in the presence of other tetrazole molecules, a concerted double hydrogen atom transfer can occur in hydrogen-bonded dimers, significantly lowering the activation barrier to around 18-28 kcal/mol. researchgate.net

While 2H-Tetrazole-2-ethanol, 5-phenyl- is a fixed N-substituted derivative, the inherent stability of the 2H-tetrazole ring system is a key factor in its formation and persistence. The energy difference between the 1H and 2H tautomers of 5-phenyltetrazole is relatively small, and the preferred tautomer can be influenced by the surrounding environment. researchgate.net

Table 2: Calculated Energetic Data for Tetrazole Tautomers

| Parameter | Value (kcal/mol) | Method | Compound | Reference |

| 1H/2H Tautomer Energy Difference (Gas Phase) | 2H is more stable | QCISD(T) | Tetrazole | sci-hub.se |

| Unimolecular Interconversion Barrier | ~50-70 | ab initio | Tetrazole | researchgate.net |

| Dimer-assisted Interconversion Barrier | ~18-28 | ab initio | Tetrazole | researchgate.net |

Solvent Effects on Tautomeric Equilibria

The solvent plays a crucial role in determining the position of the tautomeric equilibrium in 5-phenyltetrazoles. researchgate.netsci-hub.se The 1H-tautomer is generally more polar than the 2H-tautomer. researchgate.net Consequently, polar solvents will preferentially solvate and stabilize the 1H-form, shifting the equilibrium in its favor. researchgate.netsci-hub.se Conversely, in nonpolar solvents, the less polar 2H-tautomer is expected to be more prevalent. nih.gov

Experimental studies on substituted 5-aryltetrazoles have shown a linear correlation between the logarithm of the tautomeric equilibrium constant (KT = [1H]/[2H]) and the dielectric permittivity of the solvent. researchgate.net For instance, a change from a nonpolar solvent like dioxane to a polar solvent like dimethyl sulfoxide (B87167) favors the 1H-tautomer. researchgate.net

For 2H-Tetrazole-2-ethanol, 5-phenyl-, while it cannot undergo tautomerization, the polarity of the solvent will still significantly influence its solubility and conformational preferences due to the presence of the polar ethanol group and the tetrazole ring. The principles governing solvent effects on the parent 5-phenyltetrazole provide a framework for understanding how 2H-Tetrazole-2-ethanol, 5-phenyl- will interact with different solvent environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a powerful tool to investigate the dynamic behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with the surrounding environment.

Conformational Flexibility and Rotational Dynamics

The conformational flexibility of 2H-Tetrazole-2-ethanol, 5-phenyl- arises from the rotation around several single bonds. Key rotational dynamics include the torsion of the phenyl group relative to the tetrazole ring and the rotation of the ethanol substituent.

The ethanol substituent introduces additional degrees of freedom. Rotation around the N-CH2 and CH2-CH2 bonds will lead to various conformers with different spatial arrangements of the hydroxyl group. The orientation of the ethanol group relative to the tetrazole ring can be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the phenyl group. Conformational analysis of similar N-substituted tetrazoles can provide estimates for the relative energies of these conformers. conicet.gov.ar

Solvent Interaction Dynamics

The interactions between 2H-Tetrazole-2-ethanol, 5-phenyl- and solvent molecules are dynamic and crucial for its behavior in solution. The phenyl group provides a nonpolar region, while the tetrazole ring and the ethanol substituent offer sites for polar interactions, including hydrogen bonding.

The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor. MD simulations can model the formation and breaking of these hydrogen bonds with solvent molecules, revealing the structure of the solvation shell around the molecule.

In protic solvents like water or ethanol, a dynamic network of hydrogen bonds is expected to form around the polar regions of the molecule. In aprotic polar solvents such as DMSO or acetonitrile (B52724), the interactions will be dominated by dipole-dipole forces. Understanding these solvent interaction dynamics is essential for predicting the solubility, reactivity, and biological activity of 2H-Tetrazole-2-ethanol, 5-phenyl-.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2H-tetrazole-2-ethanol, 5-phenyl-, theoretical calculations are instrumental in understanding its structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are crucial for assigning experimental spectra and verifying structural assignments.

It is known that the chemical shift of the carbon atom in the tetrazole ring can differentiate between 2,5-disubstituted and 1,5-disubstituted isomers by approximately 10 ppm. For instance, the calculated ¹³C NMR chemical shift for 2-methyl-5-phenyltetrazole is 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is 154.2 ppm mdpi.com. This significant difference allows for unambiguous identification of the substitution pattern on the tetrazole ring.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method often employed with Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-311++G(d,p) basis set), are used to predict ¹H and ¹³C NMR chemical shifts pnrjournal.comresearchgate.net. These calculated values are then compared with experimental data, often showing good agreement and aiding in the precise assignment of signals to specific atoms within the molecule pnrjournal.comresearchgate.net. For example, in a study of a related compound, 5-(benzylthio)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict ¹H and ¹³C chemical shifts, which were then compared to the experimental spectra pnrjournal.com.

Table 1: Representative Calculated vs. Experimental NMR Chemical Shifts for a Related Tetrazole Derivative

This table illustrates the typical correlation between calculated and experimental data for a similar compound, 5-(benzylthio)-1H-tetrazole, as specific data for the title compound was not available in the search results.

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| N-H | - | 12.40 | - | - |

| Aromatic C-H | 7.50-8.20 | 7.18-7.37 | - | - |

| -CH₂- | 4.16, 4.56 | 4.47, 4.49 | - | 42.62 |

| Tetrazole C | - | - | >100 | >100 |

Source: pnrjournal.com

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, providing a deeper understanding of the molecule's vibrational modes and electronic transitions.

Vibrational Spectra: Theoretical calculations, often using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), can predict the fundamental vibrational frequencies of a molecule. uc.ptresearchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.978) to better match experimental data. uc.pt The simulated spectrum helps in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-H stretching, C=N stretching of the tetrazole ring, and vibrations of the phenyl group. uc.ptresearchgate.net For instance, in a study on 5-ethoxy-1-phenyl-1H-tetrazole, the calculated IR spectrum of the most stable conformer closely matched the experimental spectrum, confirming its structure. uc.pt

Electronic Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For example, a TD-SCF approach using the DFT B3LYP functional with a 6-311+G(dp) basis set was used to calculate the UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol, and the results showed good agreement with the experimental spectrum, which exhibited three main absorption bands. mdpi.com

Thermodynamic Characterization from Computational Models

Computational models are invaluable for determining the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. High-level computational methods like Gaussian-4 (G4) theory can be used to calculate gas-phase standard enthalpies of formation with good accuracy. acs.org For many organic compounds, these calculated values show good agreement with available experimental data. acs.org

The high nitrogen content in tetrazoles, with N=N and N=C bonds, contributes to a high positive enthalpy of formation, indicating significant stored energy. mdpi.com The introduction of a tetrazol-5-yl moiety can significantly increase the enthalpy of formation of a molecule. mdpi.com

While specific calculated values for 2H-tetrazole-2-ethanol, 5-phenyl- were not found, computational studies on related bis-tetrazole acetamides have calculated thermodynamic properties like enthalpy, entropy, and Gibbs free energy using DFT. researchgate.net

Computational chemistry can predict the Gibbs free energy (ΔG) and entropy (S) of reactions, which are crucial for determining their feasibility and spontaneity. Negative Gibbs free energy values for a reaction indicate that it is thermodynamically favorable. semanticscholar.org

For example, in studies of azide-tetrazole equilibrium, the Gibbs free energy is calculated to determine which tautomer is more stable under specific conditions. semanticscholar.org DFT calculations have been used to analyze the thermodynamic parameters of newly synthesized bis-tetrazole acetamides, providing insights into their stability and potential applications as energetic materials. researchgate.net These calculations typically show how entropy, enthalpy, and Gibbs free energy change with temperature. researchgate.net

Reactivity and Chemical Transformations of 2h Tetrazole 2 Ethanol, 5 Phenyl

Reactions Involving the Tetrazole Ring

Electrophilic and Nucleophilic Substitution on the Tetrazole Ring

The tetrazole ring can undergo both electrophilic and nucleophilic substitution reactions, though the conditions and outcomes of these reactions are highly dependent on the nature of the substituents and the reagents employed.

Electrophilic Substitution: The electron-rich nature of the tetrazole ring, due to the presence of four nitrogen atoms, generally makes it resistant to electrophilic attack. However, under certain conditions, such as in the presence of strong activating groups or highly reactive electrophiles, substitution can occur. The position of substitution is influenced by the existing substituents on the ring. For instance, the presence of an electron-donating group can facilitate electrophilic substitution.

Nucleophilic Substitution: The tetrazole ring is generally more susceptible to nucleophilic substitution, particularly at the carbon atom (C5 position). The high electronegativity of the nitrogen atoms creates an electron-deficient carbon center, making it a target for nucleophiles. However, direct nucleophilic substitution on the nitrogen atoms of the tetrazole ring is less common and often requires specific reaction conditions. The substitution of the hydroxyl group on the ethanol (B145695) side chain can also be achieved through nucleophilic substitution reactions using reagents like halides or amines.

| Reaction Type | Reagent/Conditions | Outcome |

| Alkylation | Alkyl halides, Boron trifluoride-diethyl ether complex | Formation of N-alkylated tetrazoles. epa.govgoogle.commdpi.com |

| Arylation | Pyridin-3-ylboronic acid, Cu2O | Synthesis of N-aryl derivatives. mdpi.com |

Cycloaddition and Ring-Opening Reactions of the Tetrazole System

The tetrazole ring can participate in cycloaddition reactions, a valuable method for the synthesis of various heterocyclic compounds. Additionally, under certain conditions, the ring can undergo opening to form different nitrogen-containing species.

[3+2] Cycloaddition: The reaction of nitriles with sodium azide (B81097) is a fundamental method for synthesizing 5-substituted-1H-tetrazoles. thieme-connect.com This [3+2] cycloaddition is a key step in forming the tetrazole ring itself. researchgate.net For instance, the synthesis of 2H-tetrazole-2-ethanol derivatives can involve the cycloaddition of sodium azide with a nitrile precursor under acidic conditions.

Ring-Opening Reactions: Ring-opening of the tetrazole ring can be induced by various means, including thermal or photochemical methods. For example, the photolysis of 5-phenyl-2H-tetrazole can lead to the formation of a C-phenylnitrile imine. ualg.pt Ring-opening can also occur upon reaction with certain nucleophiles, leading to the formation of open-chain compounds or rearrangement to other heterocyclic systems. clockss.org

Thermal Decomposition and Nitrogen Elimination Pathways

A characteristic reaction of many tetrazole derivatives is their thermal decomposition, which often involves the elimination of molecular nitrogen.

Nitrogen Elimination: Upon heating, 2,5-disubstituted tetrazoles can readily eliminate a molecule of nitrogen (N2) to form highly reactive nitrilimine intermediates. mdpi.com These intermediates can then undergo various subsequent reactions, such as cyclization or reaction with other species present in the reaction mixture. The thermal stability of tetrazole derivatives can be influenced by the nature of the substituents on the ring. mdpi.com The decomposition of tetrazoles can be energetic, and some derivatives have been investigated for use as gas-generating agents or explosives. nih.gov

Reactions at the Ethanol Side Chain

The ethanol side chain of 2H-Tetrazole-2-ethanol, 5-phenyl- possesses a primary hydroxyl group, which is a versatile functional group capable of undergoing a variety of chemical transformations.

Oxidation of the Hydroxyl Group

The primary hydroxyl group of the ethanol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, will typically oxidize the primary alcohol all the way to a carboxylic acid.

| Oxidizing Agent | Product |

| Potassium permanganate | Carboxylic acid derivative |

| Hydrogen peroxide | Various oxidized derivatives |

| Chromium trioxide | Aldehyde or carboxylic acid |

Reduction of the Ethanol Moiety

While the hydroxyl group itself is not typically reduced, the term "reduction of the ethanol moiety" in this context likely refers to reactions that modify or remove this part of the molecule. More commonly, the tetrazole ring itself can be reduced.

Substitution Reactions at the Ethanol Carbon Atoms

The ethanol moiety attached to the N2 position of the tetrazole ring presents a primary alcohol functional group, a classic site for nucleophilic substitution reactions. While the tetrazole ring itself can undergo substitution, particularly at its nitrogen atoms with reagents like alkyl halides, the hydroxyl group of the ethanol substituent is also a key center of reactivity.

Generally, the hydroxyl group is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a better leaving group. This can be achieved through standard organic chemistry methodologies such as protonation in the presence of a strong acid, or more commonly, by converting it into an ester or a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles, allowing for the synthesis of a diverse array of derivatives. For instance, reaction with thionyl chloride or phosphorus halides could replace the hydroxyl group with a halogen, creating a reactive intermediate for further functionalization. While these are fundamental reactions for primary alcohols, specific documented examples of these transformations on 2H-Tetrazole-2-ethanol, 5-phenyl- are not extensively detailed in the literature, however, the synthesis of related compounds like 1-(4-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanol has been reported. clockss.org

Cross-Dehydrogenative Coupling Reactions Involving the Compound

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of a C-C bond by combining two C-H bonds, typically with the aid of a catalyst and an oxidant. researchgate.net This strategy avoids the need for pre-functionalized starting materials, making it highly atom-economical.

The 5-phenyl-2H-tetrazole moiety has been shown to participate in CDC reactions. For example, studies have demonstrated the intermolecular amination of alkyl esters using 5-phenyl-2H-tetrazole with tert-butyl hydroperoxide (TBHP) as an oxidant, showcasing the reactivity of the tetrazole's N-H bond in related systems. rsc.org

Furthermore, alcohols are known substrates in CDC reactions. The C-H bond adjacent to the oxygen atom in alcohols can be cleaved, often with the assistance of a metal catalyst, to generate a radical or a cationic intermediate that can then couple with a suitable partner. dokumen.pubresearchgate.net In some CDC reactions involving tetrazoles and alcohols or ethers, competing oxidation pathways can occur. For instance, the electron-withdrawing nature of a substituted phenyl-tetrazole ring can stabilize radical intermediates, which may lead to the formation of carbonyl compounds as byproducts. This highlights the need for careful optimization of reaction conditions to favor the desired coupling product.

| CDC Reaction Type | Reactants | Key Features | Reference |

| Intermolecular Amination | 5-phenyl-2H-tetrazole, Esters | Utilizes the tetrazole as a nitrogen source in a C-H amination reaction. | rsc.org |

| C-3 Benzoylation | 2H-Indazoles, Benzyl alcohols | Demonstrates the use of alcohols as coupling partners in CDC. | researchgate.net |

| General Reactivity | Ethers/Alcohols, Tetrazoles | Potential for side reactions like benzylic oxidation. |

Decarboxylative Coupling Pathways for Derivative Synthesis

Decarboxylative coupling has become a valuable strategy for forming C-C bonds, using readily available carboxylic acids as starting materials. acs.org These reactions proceed by removing a molecule of CO2 to generate a reactive intermediate, which then couples with a partner molecule. This approach is particularly useful for synthesizing complex molecules and has been applied to create a wide range of C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds. nih.govnih.gov

For the synthesis of derivatives based on 2H-Tetrazole-2-ethanol, 5-phenyl-, a logical precursor for decarboxylative coupling would be 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid . This carboxylic acid derivative could be coupled with various partners. For example, through photoredox or metal catalysis, it could be converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. researchgate.net Reductive cleavage of this ester generates an alkyl radical at the carbon adjacent to the tetrazole ring, which can then be trapped by a suitable Michael acceptor or another coupling partner. researchgate.netacs.org This method provides a powerful and modular route to new derivatives that would be difficult to access through other means.

Complexation and Ligand Behavior with Metal Ions

Tetrazole derivatives are well-recognized for their ability to act as versatile ligands in coordination chemistry. chem-soc.siresearchgate.net The tetrazole ring contains four nitrogen atoms, which can serve as donor sites to coordinate with a variety of metal ions. mdpi.com The 2H-Tetrazole-2-ethanol, 5-phenyl- compound, with its multiple nitrogen donors and the hydroxyl group, can act as a multidentate ligand, enabling the formation of stable metal-organic complexes and coordination polymers. chem-soc.sinih.gov

The ability of phenyl-tetrazole derivatives to form complexes with silver(I) is well-documented. The synthesis of these complexes is typically straightforward, involving the reaction of a silver salt with the tetrazole ligand in a suitable solvent such as ethanol. researchgate.netnih.gov For instance, crystalline silver(I) π-complexes have been successfully synthesized by reacting silver carbonate (Ag2CO3) or silver tetrafluoroborate (B81430) (AgBF4) with allyl-substituted 5-phenyl-1H-tetrazole derivatives. chem-soc.sinih.gov The resulting complexes can be isolated as stable crystalline solids and characterized using techniques like single-crystal X-ray diffraction. This general approach is applicable for synthesizing silver(I) complexes with 2H-Tetrazole-2-ethanol, 5-phenyl-, where the tetrazole nitrogen atoms would coordinate to the silver center.